2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol
Overview
Description
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol is a chemical compound that features a phenol group substituted with an ethoxy group at the 2-position and a piperazine moiety at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol typically involves the following steps:
Starting Material: The synthesis begins with 2-ethoxyphenol.
Formylation: The 2-ethoxyphenol undergoes formylation to introduce a formyl group at the 6-position.
Reductive Amination: The formylated intermediate is then subjected to reductive amination with piperazine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperazine moiety.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Modified piperazine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, while the piperazine moiety can interact with receptors or enzymes. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-[(piperazin-1-yl)methyl]phenol
- 2-Ethoxy-4-[(piperazin-1-yl)methyl]phenol
- 2-[(Piperazin-1-yl)methyl]phenol
Uniqueness
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol is unique due to the specific positioning of the ethoxy and piperazine groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct pharmacological profiles compared to similar compounds.
Properties
IUPAC Name |
2-ethoxy-6-(piperazin-1-ylmethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-17-12-5-3-4-11(13(12)16)10-15-8-6-14-7-9-15/h3-5,14,16H,2,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUCCBWVQULKFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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